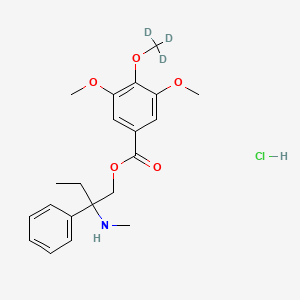
N-Demethyl Trimebutine-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Trimebutine-d3 (hydrochloride): is a deuterated labeled version of N-Demethyl Trimebutine. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used as a tracer for quantitation during the drug development process. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Trimebutine-d3 (hydrochloride) involves the deuteration of N-Demethyl Trimebutine. The process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of N-Demethyl Trimebutine-d3 (hydrochloride) involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N-Demethyl Trimebutine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: N-Demethyl Trimebutine-d3 (hydrochloride) is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterated nature allows for precise quantitation and analysis .
Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Medicine: The compound is used in medical research to develop new drugs and therapies. It aids in the study of drug interactions and the development of safer and more effective medications .
Industry: In the pharmaceutical industry, N-Demethyl Trimebutine-d3 (hydrochloride) is used in the development and testing of new drugs. It helps in ensuring the quality and efficacy of pharmaceutical products .
Mécanisme D'action
The mechanism of action of N-Demethyl Trimebutine-d3 (hydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for precise tracking and quantitation of the drug’s behavior in the body. The molecular targets and pathways involved include various enzymes and transporters responsible for drug metabolism and excretion .
Comparaison Avec Des Composés Similaires
N-Demethyl Trimebutine-d5 (hydrochloride): Another deuterated version with five deuterium atoms.
N-Demethyl Trimebutine: The non-deuterated version of the compound
Uniqueness: N-Demethyl Trimebutine-d3 (hydrochloride) is unique due to its specific deuteration pattern, which provides distinct advantages in pharmacokinetic studies. The presence of three deuterium atoms allows for precise tracking and analysis, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C21H28ClNO5 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
[2-(methylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i5D3; |
Clé InChI |
CTXAQAVYYROYHX-OWKBQAHQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)NC)OC.Cl |
SMILES canonique |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
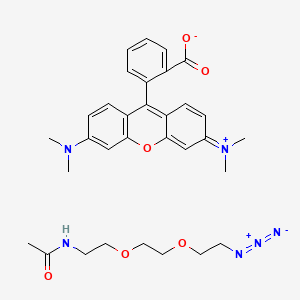
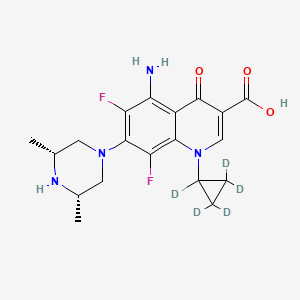
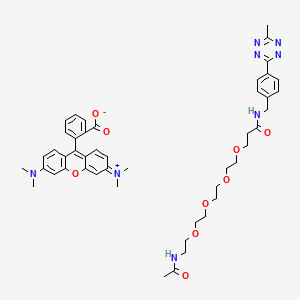

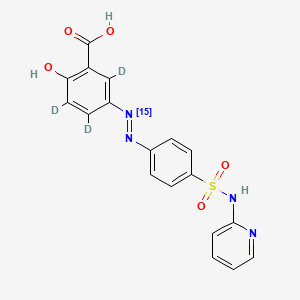
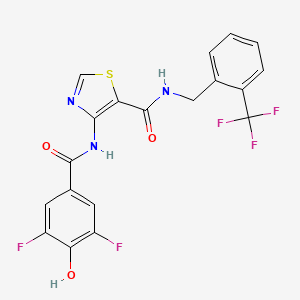
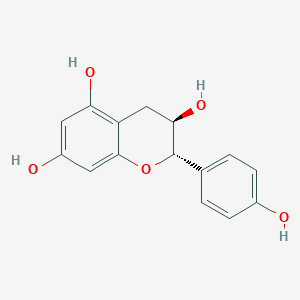
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
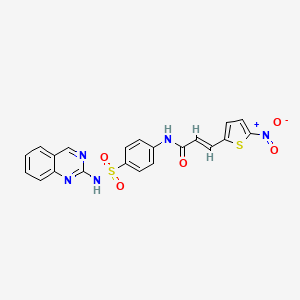

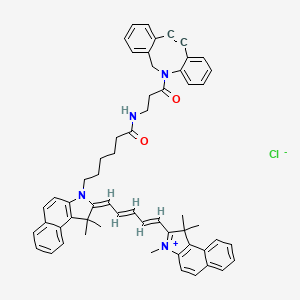
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
